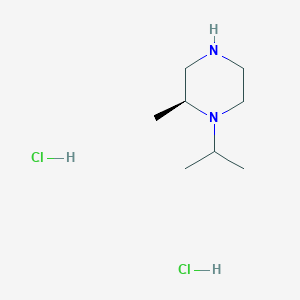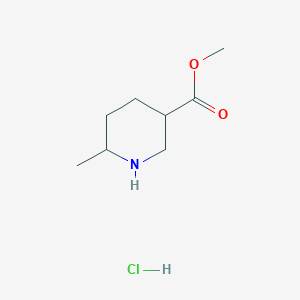
(S)-1-イソプロピル-2-メチルピペラジン二塩酸塩
概要
説明
“1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride” is a chemical compound with the CAS Number: 884199-34-2. It has a molecular weight of 215.17. The compound is stored at temperatures between 2-8°C and has a purity of 95%. It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-1-isopropyl-2-methylpiperazine dihydrochloride. The Inchi Code is 1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid. It is stored at temperatures between 2-8°C. The compound has a molecular weight of 215.17 .科学的研究の応用
医薬品化合物の合成
この化合物は、さまざまな医薬品の合成におけるビルディングブロックとして役立ちます。そのピペラジンコアは、化学反応における汎用性から、多くの医薬品に共通するモチーフです。 それは置換反応を起こし、特に中枢神経系薬剤の開発において、幅広い生物活性分子を生み出すことができます .
キラル分離剤
(S)-1-イソプロピル-2-メチルピペラジン二塩酸塩のキラルな性質により、ラセミ体の分離剤として使用できます。 このアプリケーションは、薬物のキラリティがその効力と安全性に影響を与える可能性がある製薬業界にとって重要です .
高度な材料合成
ピペラジン誘導体は、ポリマーや樹脂を含む高度な材料の合成に使用されます。 材料への組み込みにより、熱安定性や機械的強度などの特性を強化できます .
生物活性研究
研究者は、(S)-1-イソプロピル-2-メチルピペラジン二塩酸塩を使用して、抗菌、抗真菌、抗がん特性などの生物活性を研究しています。 これらの研究におけるその役割は、新しい治療薬の発見に役立ちます .
化学合成研究
この化合物は、化学合成の研究対象であり、科学者はピペラジン誘導体の新しい形成方法を探求しています。 これらの方法は、効率の向上、コストの削減、新規反応経路の発見を目指しています .
分析化学
分析化学では、(S)-1-イソプロピル-2-メチルピペラジン二塩酸塩は、クロマトグラフィーなどの手法による物質の定量化と同定において、標準物質または試薬として使用できます .
ナノテクノロジー
この化合物は、ナノ粒子の表面を改変するために使用できるナノテクノロジーにおいて応用されています。 この改変は、標的化された薬物送達またはイメージングのために、ナノ粒子に特定の機能を与えることができます .
Safety and Hazards
作用機序
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . For instance, some piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . This process leads to the formation of protected piperazines, which can undergo further reactions to yield various piperazine derivatives .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can bind to various proteins, influencing their structure and function.
Cellular Effects
The effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates . Additionally, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular functions, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
Studies on the dosage effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in animal models have revealed that its effects vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the citric acid cycle and glycolysis . By modulating these pathways, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is crucial for elucidating its precise mechanisms of action.
特性
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKVHBPVQISRQG-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)


![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)



![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)

![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)
![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)